
2-(4-chloro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide is a useful research compound. Its molecular formula is C12H9ClN4O and its molecular weight is 260.68. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-chloro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities related to androgen receptor (AR) modulation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in preclinical models, and structure-activity relationships (SAR).
- Molecular Formula : C12H9ClN4O
- Molecular Weight : 260.68 g/mol
- Purity : Typically 95% .
The compound acts primarily as an androgen receptor antagonist , which is crucial in the treatment of AR-dependent diseases such as prostate cancer. It has been shown to exhibit high affinity for the AR and effectively inhibits its activity, thereby preventing the proliferation of cancer cells that rely on androgens for growth .
Antitumor Activity
Research indicates that this compound demonstrates potent antitumor effects, particularly in prostate cancer models. In vitro studies have reported IC50 values as low as 69 nM against androgen receptor signaling pathways, indicating strong antagonistic activity .
Table 1: Summary of Antitumor Activity in Preclinical Studies
Study Reference | Cell Line | IC50 (nM) | Observations |
---|---|---|---|
LNCaP | 69 | Effective tumor growth inhibition | |
AR Overexpressing Cells | Varies | High to full AR antagonism with minimal agonism |
Structure-Activity Relationship (SAR)
The SAR analysis highlights that modifications to the pyrazole and phenyl groups significantly affect the compound's biological activity. For instance, the presence of the chloro and cyano substituents enhances binding affinity to the AR, while alterations in the acetamide moiety can modulate pharmacokinetic properties .
Case Study 1: Prostate Cancer Treatment
A study conducted on LNCaP xenograft models demonstrated that oral administration of this compound resulted in significant tumor regression. The compound's ability to inhibit AR signaling was confirmed through molecular assays, establishing its potential as a therapeutic agent in prostate cancer management .
Case Study 2: Comparative Analysis with Other AR Antagonists
In comparative studies with other known AR antagonists, this compound exhibited superior efficacy and a favorable safety profile, with lower potential for drug-drug interactions. This positions it as a promising candidate for further development in clinical settings .
科学的研究の応用
Androgen Receptor Modulation
The compound has been identified as a potential tissue-selective androgen receptor modulator (SARM). SARMs are designed to selectively stimulate androgen receptors in muscle and bone while minimizing effects on other tissues, which is particularly beneficial in treating conditions like prostate cancer and muscle wasting diseases. Research indicates that compounds similar to 2-(4-chloro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide exhibit antagonist activity against the androgen receptor, making them useful in developing therapies for androgen-dependent cancers .
Inhibition of Meprin Enzymes
Recent studies have highlighted the role of meprin α and β as drug targets in various diseases. Compounds based on pyrazole scaffolds have shown promise as selective inhibitors of these metalloproteinases. The structure of this compound allows for modifications that can enhance its inhibitory activity against meprin enzymes, which are implicated in inflammation and cancer progression .
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. For instance, modifications at specific positions on the pyrazole ring can significantly influence the compound's selectivity and potency against various targets, including meprin enzymes. The introduction of functional groups can modulate binding affinity and selectivity, which is essential for developing effective therapeutic agents .
Case Study 1: Prostate Cancer Treatment
A study investigating the efficacy of pyrazole-based compounds demonstrated that derivatives similar to this compound could effectively inhibit androgen receptor signaling pathways in prostate cancer cell lines. The results showed a reduction in cell proliferation and increased apoptosis, indicating potential therapeutic benefits .
Case Study 2: Anti-inflammatory Properties
Another research effort focused on the anti-inflammatory properties of pyrazole derivatives. The compound was tested in vitro for its ability to inhibit meprin α and β activities, revealing significant anti-inflammatory effects. These findings suggest that this compound could serve as a lead compound for developing new anti-inflammatory drugs .
Summary of Findings
特性
IUPAC Name |
2-(4-chloropyrazol-1-yl)-N-(4-cyanophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O/c13-10-6-15-17(7-10)8-12(18)16-11-3-1-9(5-14)2-4-11/h1-4,6-7H,8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRJSHKWBSAUQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)CN2C=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。